molecular formula C9H7NO4 B14696894 2-Methyl-2-nitro-1-benzofuran-3(2h)-one CAS No. 28439-74-9

2-Methyl-2-nitro-1-benzofuran-3(2h)-one

Cat. No.: B14696894
CAS No.: 28439-74-9
M. Wt: 193.16 g/mol
InChI Key: AWVSFYPKQFNDEM-UHFFFAOYSA-N
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Description

2-Methyl-2-nitro-1-benzofuran-3(2h)-one is an organic compound belonging to the benzofuran family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-nitro-1-benzofuran-3(2h)-one typically involves the nitration of a benzofuran derivative. A common method might include the reaction of 2-methylbenzofuran with a nitrating agent such as nitric acid under controlled conditions to introduce the nitro group at the desired position.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale nitration reactions using optimized conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

2-Methyl-2-nitro-1-benzofuran-3(2h)-one may have applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-nitro-1-benzofuran-3(2h)-one would depend on its specific interactions with molecular targets. Typically, compounds with nitro groups can act as electron-withdrawing agents, influencing the reactivity of the molecule. The benzofuran core may interact with biological targets through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzofuran: Lacks the nitro group, making it less reactive in certain types of reactions.

    2-Nitrobenzofuran: Similar structure but without the methyl group, which can influence its physical and chemical properties.

Properties

CAS No.

28439-74-9

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

2-methyl-2-nitro-1-benzofuran-3-one

InChI

InChI=1S/C9H7NO4/c1-9(10(12)13)8(11)6-4-2-3-5-7(6)14-9/h2-5H,1H3

InChI Key

AWVSFYPKQFNDEM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2=CC=CC=C2O1)[N+](=O)[O-]

Origin of Product

United States

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